

Ethyl Cinnamate spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl Cinnamate

Cat. No.: B161841

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl Cinnamate

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **ethyl cinnamate**. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents key spectral data in a structured format, details the experimental methodologies for obtaining this data, and illustrates the analytical workflow.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for **ethyl cinnamate**, a widely used compound in flavors, fragrances, and as a precursor in pharmaceutical synthesis. The data is presented for the more stable (E)-isomer, also known as ethyl trans-cinnamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ^1H and ^{13}C NMR data provide detailed information about the hydrogen and carbon framework of **ethyl cinnamate**.

Table 1: ^1H NMR Spectroscopic Data for (E)-**Ethyl Cinnamate** Solvent: Chloroform-d (CDCl_3)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|------------------------|---------------|--------------------------|-------------|-----------------------|
| 7.69 | Doublet (d) | 16.0 | 1H | Ar-CH= |
| 7.52 | Multiplet (m) | - | 2H | Aromatic (ortho) |
| 7.38 | Multiplet (m) | - | 3H | Aromatic (meta, para) |
| 6.44 | Doublet (d) | 16.0 | 1H | =CH-COO |
| 4.27 | Quartet (q) | 7.1 | 2H | O-CH ₂ |

| 1.34 | Triplet (t) | 7.1 | 3H | CH₃ |

Data sourced from multiple references, including The Royal Society of Chemistry.[\[1\]](#)[\[2\]](#)

Table 2: ¹³C NMR Spectroscopic Data for (E)-Ethyl Cinnamate Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |
|------------------------|-----------------------|
| 166.9 | C=O (Ester) |
| 144.5 | Ar-CH= |
| 134.5 | Aromatic (quaternary) |
| 130.2 | Aromatic (para) |
| 128.9 | Aromatic (meta) |
| 128.1 | Aromatic (ortho) |
| 118.2 | =CH-COO |
| 60.4 | O-CH ₂ |

| 14.3 | CH₃ |

Data sourced from multiple references.[\[1\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for **Ethyl Cinnamate**

| Wavenumber (cm ⁻¹) | Functional Group | Description |
|--------------------------------|------------------|------------------------------------|
| 2974 | C-H | Alkane Stretch |
| 1700-1717 | C=O | Ester, α,β -unsaturated |
| 1636 | C=C | Alkene Stretch (conjugated) |
| 1450 | C-H | Alkane Bend |

| 1162-1170 | C-O | Ester Stretch |

Data sourced from multiple references.[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data (Electron Ionization, EI) for **Ethyl Cinnamate**

| m/z | Relative Intensity | Assignment |
|-------|--------------------|-------------------------|
| 176 | High | $[M]^+$ (Molecular Ion) |
| 131 | High | $[M - OCH_2CH_3]^+$ |
| 103 | High | $[C_6H_5CH=CH]^+$ |
| 77 | Medium | $[C_6H_5]^+$ |

| 51 | Low | $[C_4H_3]^+$ |

The molecular weight of **ethyl cinnamate** ($C_{11}H_{12}O_2$) is 176.21 g/mol .[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

The data presented in this guide are typically obtained using standard high-resolution analytical instrumentation. The following are representative methodologies.

NMR Spectroscopy

Proton (1H) and carbon (^{13}C) NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 or 500 MHz Bruker instrument.[\[1\]](#)[\[2\]](#)

- **Sample Preparation:** A small amount of **ethyl cinnamate** (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d ($CDCl_3$), within a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- **Data Acquisition:** The spectrometer is tuned and shimmed for the specific sample. For 1H NMR, standard pulse sequences are used. For ^{13}C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum, resulting in single lines for each unique carbon atom.
- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to the TMS signal.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer, such as an Agilent Technologies Cary 630 FTIR.[\[4\]](#)

- **Sample Preparation:** For a liquid sample like **ethyl cinnamate**, the Attenuated Total Reflectance (ATR) technique is often used. A drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a spectrum can be obtained by placing a thin film of the liquid between two KBr or NaCl salt plates (capillary cell method).[\[8\]](#)
- **Data Acquisition:** A background spectrum of the empty instrument is recorded first. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the

infrared beam, and the computer performs a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm^{-1}).

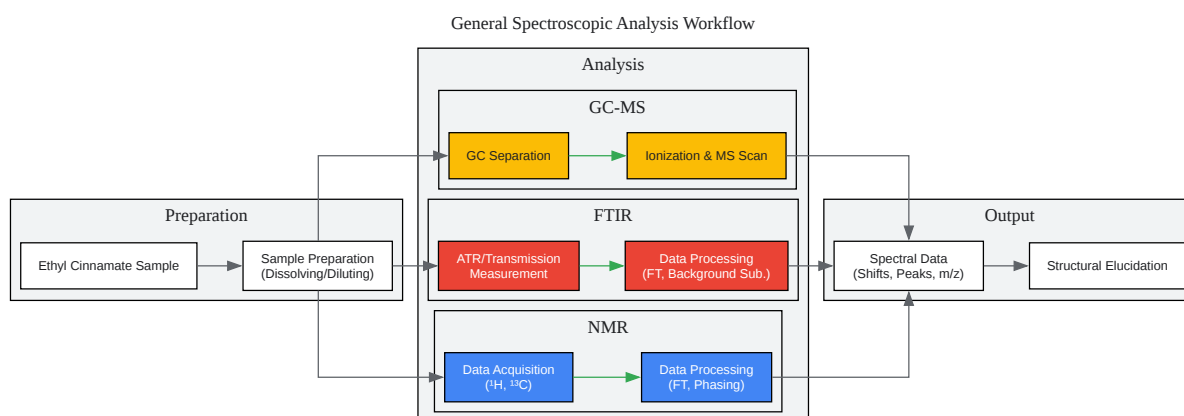
Mass Spectrometry

Mass spectra are typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.^[2]

- **Sample Preparation:** The **ethyl cinnamate** sample is diluted in a volatile solvent (e.g., dichloromethane or diethyl ether) before injection.
- **Gas Chromatography (GC):** A small volume of the diluted sample is injected into the GC, where it is vaporized. The components are separated as they pass through a capillary column (e.g., SGE-Forte, 30 m x 0.25 mm). A typical temperature program might start at 50°C and ramp up to 300°C at a rate of 10°C per minute to ensure separation and elution of the compound.^[2]
- **Mass Spectrometry (MS):** As **ethyl cinnamate** elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.^[2] The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **ethyl cinnamate**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **Ethyl Cinnamate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 3. Solved ^{13}C and ^1H NMR spectra for ethyl trans-cinnamate for | [Chegg.com](https://www.chegg.com) [[chegg.com](https://www.chegg.com)]
- 4. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 5. spectrabase.com [spectrabase.com]
- 6. Ethyl Cinnamate | C₁₁H₁₂O₂ | CID 637758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ez.restek.com [ez.restek.com]
- 8. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Ethyl Cinnamate spectroscopic data (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161841#ethyl-cinnamate-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com